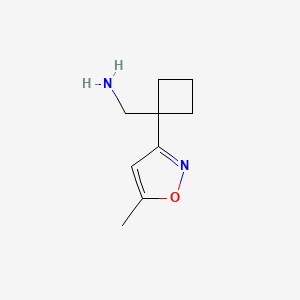![molecular formula C15H22N2 B13599403 3-[4-(Pyrrolidin-1-yl)phenyl]piperidine](/img/structure/B13599403.png)
3-[4-(Pyrrolidin-1-yl)phenyl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(Pyrrolidin-1-yl)phenyl]piperidine is a chemical compound that features both a pyrrolidine and a piperidine ring. These nitrogen-containing heterocycles are significant in medicinal chemistry due to their presence in various biologically active molecules. The compound’s structure allows it to interact with different biological targets, making it a valuable scaffold in drug discovery and development .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Pyrrolidin-1-yl)phenyl]piperidine typically involves the formation of the pyrrolidine and piperidine rings followed by their coupling. One common method includes the reaction of 4-bromophenylpiperidine with pyrrolidine under basic conditions. The reaction is usually carried out in a solvent like dichloromethane or toluene, with a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to achieve high purity levels .
化学反応の分析
Types of Reactions
3-[4-(Pyrrolidin-1-yl)phenyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst in an ethanol solvent.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions typically result in alkylated derivatives .
科学的研究の応用
3-[4-(Pyrrolidin-1-yl)phenyl]piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
作用機序
The mechanism of action of 3-[4-(Pyrrolidin-1-yl)phenyl]piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. This interaction is often mediated by the nitrogen atoms in the pyrrolidine and piperidine rings, which can form hydrogen bonds or ionic interactions with the target molecules. The exact pathways involved depend on the specific biological context and the target’s nature .
類似化合物との比較
Similar Compounds
4-(1-Pyrrolidinyl)piperidine: Similar in structure but lacks the phenyl group.
4-Phenylpiperidine: Contains the piperidine ring and phenyl group but lacks the pyrrolidine ring.
Pyrrolidine: A simpler structure with only the pyrrolidine ring
Uniqueness
3-[4-(Pyrrolidin-1-yl)phenyl]piperidine is unique due to the presence of both pyrrolidine and piperidine rings, along with a phenyl group. This combination allows for diverse interactions with biological targets, making it a versatile scaffold in drug discovery. Its structural complexity also provides opportunities for further functionalization and optimization in medicinal chemistry .
特性
分子式 |
C15H22N2 |
|---|---|
分子量 |
230.35 g/mol |
IUPAC名 |
3-(4-pyrrolidin-1-ylphenyl)piperidine |
InChI |
InChI=1S/C15H22N2/c1-2-11-17(10-1)15-7-5-13(6-8-15)14-4-3-9-16-12-14/h5-8,14,16H,1-4,9-12H2 |
InChIキー |
IADIXBFDCPUQQN-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C2=CC=C(C=C2)C3CCCNC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


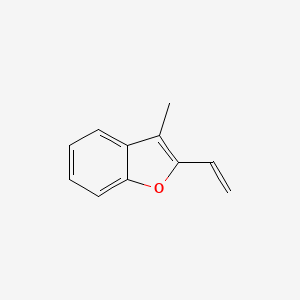
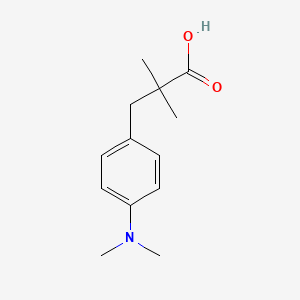
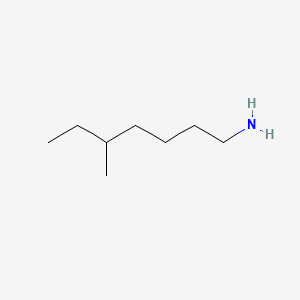
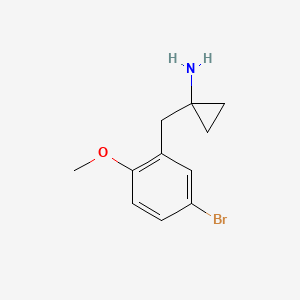

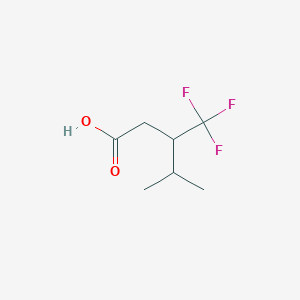
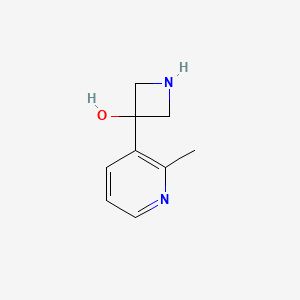
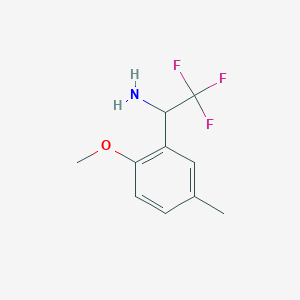
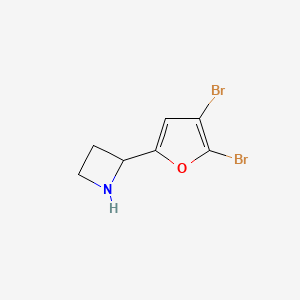
![2',4'-dihydro-1'H-spiro[cyclobutane-1,3'-isoquinoline]hydrochloride](/img/structure/B13599388.png)


